molecular formula C19H21N5O2 B2676558 N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide CAS No. 483993-07-3

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide

Cat. No.: B2676558
CAS No.: 483993-07-3
M. Wt: 351.41
InChI Key: QNOICPGXUJRLSU-UHFFFAOYSA-N
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Description

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic organic compound characterized by its complex structure, which includes aromatic rings, a tetrazole moiety, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multiple steps:

  • Formation of the Tetrazole Ring: : The tetrazole ring can be synthesized via the cycloaddition reaction of an azide with a nitrile. For instance, 2-(2H-tetrazol-5-yl)acetonitrile can be prepared by reacting sodium azide with a suitable nitrile under acidic conditions.

  • Amide Bond Formation: : The amide bond is formed by coupling the tetrazole-containing intermediate with an amine. This can be achieved using coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine.

  • Substitution Reactions: : The final step involves the substitution of the appropriate aromatic rings. This can be done through electrophilic aromatic substitution reactions, where the dimethylphenyl and methoxyphenyl groups are introduced.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cycloaddition step and automated systems for the coupling reactions to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of phenolic derivatives.

  • Reduction: : Reduction reactions can target the nitro groups (if present) on the aromatic rings, converting them to amines.

  • Substitution: : Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid like aluminum chloride.

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound is investigated for its potential as a pharmacophore. The tetrazole ring is known for its bioisosteric properties, often used to replace carboxylic acids in drug design to enhance metabolic stability and bioavailability. This makes it a candidate for developing new therapeutic agents.

Industry

In the materials science industry, the compound’s structural features can be exploited to create new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism by which N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can mimic the carboxylate group, allowing it to bind to active sites of enzymes or receptors, thereby influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    N-(2,5-dimethylphenyl)-3-(4-hydroxyphenyl)-2-(2H-tetrazol-5-yl)propanamide: Similar structure but with a hydroxy group instead of a methoxy group.

    N-(2,5-dimethylphenyl)-3-(4-chlorophenyl)-2-(2H-tetrazol-5-yl)propanamide: Contains a chlorine atom instead of a methoxy group.

Uniqueness

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is unique due to the presence of both the methoxy group and the tetrazole ring, which confer distinct chemical and biological properties. The methoxy group can influence the compound’s electronic distribution and reactivity, while the tetrazole ring enhances its potential as a bioisostere in drug design.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields

Biological Activity

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a synthetic compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article presents a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound's structure features a tetrazole ring, which is known for its stability and ability to mimic carboxylic acids. The presence of aromatic groups enhances its lipophilicity and potential binding interactions with biological targets.

  • IUPAC Name : this compound
  • Molecular Formula : C19H21N5O2
  • CAS Number : 483993-07-3

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can act as a bioisostere for carboxylic acids, allowing the compound to bind to active sites on enzymes, thereby modulating their activity.
  • Receptor Binding : The aromatic substituents may increase the binding affinity to various receptors involved in cellular signaling pathways, influencing physiological responses.

Anticancer Activity

Recent studies have explored the anticancer potential of this compound. It has been shown to inhibit the proliferation of cancer cell lines through apoptosis induction. For instance:

  • Case Study : In vitro assays demonstrated that this compound induced apoptosis in A431 human epidermoid carcinoma cells. The compound exhibited an IC50 value significantly lower than standard chemotherapeutics, indicating potent anticancer properties.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties:

  • Case Study : In a study assessing various derivatives for antibacterial activity, this compound showed promising results against Gram-positive bacteria. Its mechanism involves disrupting bacterial cell wall synthesis.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of specific functional groups in enhancing biological activity:

Substituent Effect on Activity
Methoxy groupIncreases lipophilicity and receptor affinity
Dimethyl substitutionsEnhance binding interactions with target proteins

Research Findings

  • Pharmacokinetics : Studies indicate that the compound has favorable pharmacokinetic properties, including good solubility and metabolic stability.
  • Toxicity Studies : Preliminary toxicity assessments have shown low cytotoxicity towards non-cancerous cell lines, suggesting a favorable therapeutic index.

Properties

IUPAC Name

N-(2,5-dimethylphenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-12-4-5-13(2)17(10-12)20-19(25)16(18-21-23-24-22-18)11-14-6-8-15(26-3)9-7-14/h4-10,16H,11H2,1-3H3,(H,20,25)(H,21,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOICPGXUJRLSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CC2=CC=C(C=C2)OC)C3=NNN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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